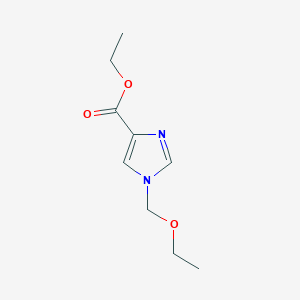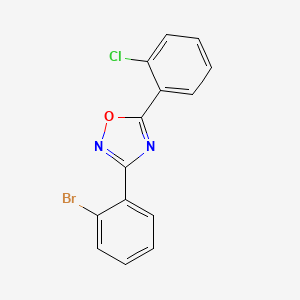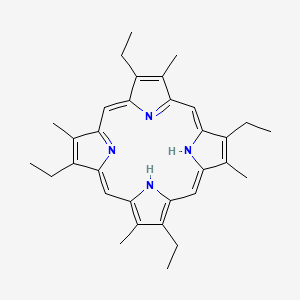
Etioporphyrin I
Vue d'ensemble
Description
Etioporphyrin I is a type of porphyrin, a class of organic compounds that are characterized by their large, heterocyclic macrocycles composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH-). Porphyrins are of significant interest due to their role in biological systems and their potential applications in materials science, particularly in organic electronics.
Synthesis Analysis
The synthesis of etioporphyrin I derivatives can be achieved through various methods. One approach involves the polycondensation of 5-hydroxymethylpyrrole-2-carboxylic acid, which yields an isomerically pure porphyrin with high yield . Another method includes the low-valent titanium induced reductive coupling of metal(II) 5-formyl-octaethylporphyrin (OEP), leading to the formation of ethene-bridged bisporphyrins . Additionally, N-methylation of etioporphyrin I has been improved to prepare mono-, di-, and tri-N-methyl-etioporphyrin I with specific procedures .
Molecular Structure Analysis
The molecular structure of etioporphyrin I and its derivatives has been extensively studied. X-ray crystallography has confirmed the trans arrangement of N-Me groups in N_a, N_b-dimethyl etioporphyrin I triiodide, with the N-methylated pyrrole rings twisted relative to each other . Structural studies of ethene-bridged bisporphyrins have revealed the formation of cis-isomers, which exhibit strong intramolecular aggregation effects and intermolecular π-stacking in their crystal structures .
Chemical Reactions Analysis
Etioporphyrin I can form complexes with various metals, which can significantly alter its chemical properties. For instance, the complex of etioporphyrin-I with indium(III) chloride, InCl-EtioP-I, has been synthesized and characterized, showing unique photoconductivity and aggregation behavior in thin films . The reactivity of etioporphyrin I also extends to its ability to generate singlet oxygen, with the quantum yield being maximal in pure toluene .
Physical and Chemical Properties Analysis
The physical and chemical properties of etioporphyrin I complexes are influenced by their molecular structure and the nature of their metal centers. The InCl-EtioP-I complex exhibits strong luminescence, with a high quantum yield of phosphorescence and a significant duration of phosphorescence at low temperatures . The electronic spectrum of tetraphenyl-21,23-dithiaporphyrin, a related compound, suggests that the central sulfur and nitrogen atoms are somewhat out of the plane of the molecule, which affects its optical properties . The photovoltaic effect in ITO/InCl-EtioP-I/Al sandwich cells is also noteworthy, with significant contributions from the Q-bands to the photodiode regime .
Applications De Recherche Scientifique
Crystal Engineering and Cocrystallization
Etioporphyrin-I (Etio-I) demonstrates significant potential in crystal engineering, especially in the context of cocrystallization with fullerenes like C70. Researchers found that Etio-I can act as an agent in chiral sorting of asymmetric fullerenes. Notably, replacing ethyl groups in octaethylporphyrin (OEP) with methyl substituents to form Etio-I has substantial structural consequences. This includes its interaction with different metal variants of Etio-I, such as Co, Ni, Cu, and Zn, when combined with C60 or C70 fullerenes (Ghiassi et al., 2016).
Biomedical Applications
Etioporphyrin I and its metalloporphyrin derivatives play a crucial role in biomedical sciences. These compounds, with their unique photochemical, photophysical, and photoredox properties, have seen applications in contrast agents for magnetic resonance imaging (MRI), photodynamic therapy (PDT) of cancer, and bio-imaging. The structural modifications of porphyrins, including Etioporphyrin I, allow for tunable properties which are beneficial for various biomedical applications (Imran et al., 2018).
Interaction with Oxygen Vacancies
The electronic structure of adsorbed zinc(II) etioporphyrin I (ZnEtio) alters significantly when interacting with bridging oxygen vacancies on TiO2(110) surfaces. This interaction, studied under ultrahigh vacuum (UHV) conditions, indicates a highly localized interaction, which is pivotal in understanding molecular-level interactions in surface chemistry (Lackinger et al., 2012).
Molecular Structure Analysis
Research into the molecular structure of zinc(II) etioporphyrin II, a closely related variant of Etioporphyrin I, reveals insights into the conformational variety of these compounds. This understanding is crucial for applications that require precise molecular configurations, such as in the development of targeted therapeutic agents (Tverdova et al., 2015).
Electronic Absorption Spectra
Studies on the electronic absorption spectra of magnesium etioporphyrin I (MgEtioP) have provided insights into the excitation energies of these molecules. These studies are significant for applications in fields like optoelectronics and photonics, where the absorption and emission properties of materials are critical (Sundholm, 2000).
Conformational Transitions in Molecules
The reversible conformational transitions of single Zn(II) Etioporphyrin I molecules, induced by a scanning tunneling microscope, demonstrate the potential of Etio-I in nanoscale device applications. This study provides valuable insights into the electrostatic force mechanisms and inelastic electron tunneling in molecular electronics (Qiu et al., 2004).
Orientations Futures
Etioporphyrin I and its isomers have shown good stability during high vacuum sublimation and high photoconductivity in thin sublimed films, making them promising candidates for device applications . The InCl-EtioP-I compound will further be used as a photoresponsive material in thin-film optoelectronic devices .
Mécanisme D'action
Target of Action
Etioporphyrin I, a type of porphyrin, plays a significant role in nature as it is involved in various biochemical processes . Porphyrins, including Etioporphyrin I, are known to serve as enzymatic cofactors, electron and exciton shuffles, photoactive dyes, or signaling substances . When complexed to metals, porphyrins can engage in a multitude of contemporary applications ranging from solar energy generation to serving as catalysts for important chemical reactions .
Pharmacokinetics
For instance, certain porphyrins are known to selectively localize in tumor cells when administered parenterally .
Result of Action
The result of Etioporphyrin I’s action can be seen in its role in the growth of organic crystals. The lateral spreading of the precursor-initiated stacks of layers crucially relies on abundant solute supply directly from the solution . Moreover, porphyrins, including Etioporphyrin I, are known to act as photosensitizers, especially in the production of highly reactive singlet oxygen, which in turn exerts cytotoxic action .
Propriétés
IUPAC Name |
2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-21,22-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25/h13-16,33-34H,9-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZHKQAQSTVZMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Etioporphyrin I | |
CAS RN |
448-71-5 | |
| Record name | 21H,23H-Porphine, 2,7,12,17-tetraethyl-3,8,13,18-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000448715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2h)-one](/img/structure/B1294210.png)
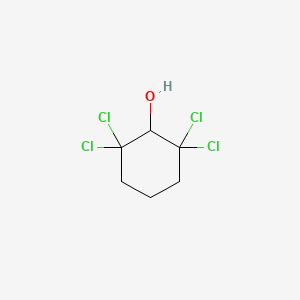
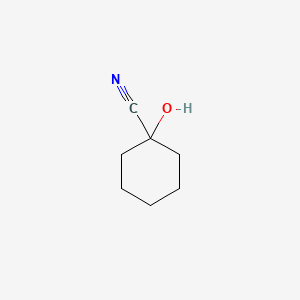
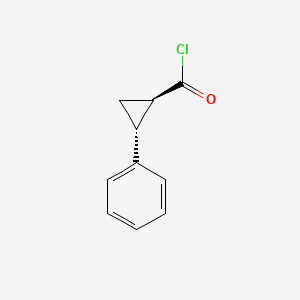
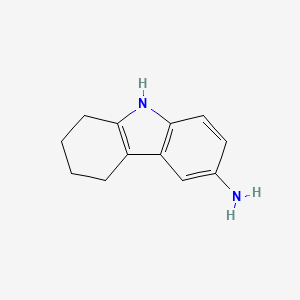
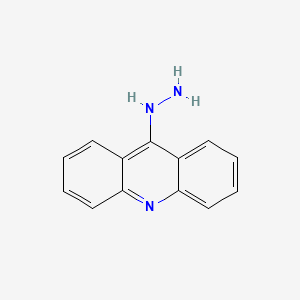

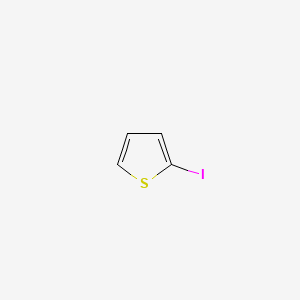
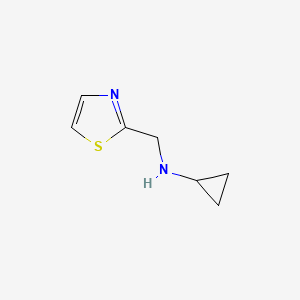
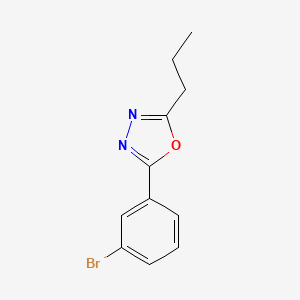
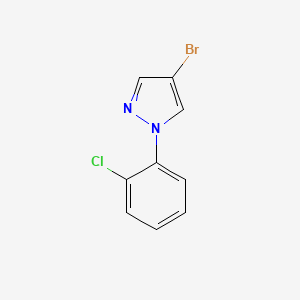
![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1294230.png)
